molecular formula C21H24N2O3 B268766 2-(2,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide

2-(2,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide

Katalognummer B268766
Molekulargewicht: 352.4 g/mol
InChI-Schlüssel: BLNSDQHBBSATRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide, also known as DPA, is a chemical compound that has been extensively studied for its potential pharmacological applications. DPA is a selective antagonist of the muscarinic acetylcholine receptor M3, which is involved in various physiological processes, including smooth muscle contraction, glandular secretion, and insulin release. In

Wirkmechanismus

2-(2,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide's mechanism of action involves its selective antagonism of the M3 receptor, which is a subtype of the muscarinic acetylcholine receptor. The M3 receptor is primarily expressed in smooth muscle and glandular tissue, where it mediates various physiological processes, including smooth muscle contraction, glandular secretion, and insulin release. 2-(2,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide's selective antagonism of the M3 receptor inhibits these processes, leading to its potential pharmacological applications.
Biochemical and Physiological Effects:
2-(2,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide's biochemical and physiological effects are primarily related to its selective antagonism of the M3 receptor. By inhibiting smooth muscle contraction and glandular secretion, 2-(2,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to have potential therapeutic applications in the treatment of asthma and COPD. In addition, 2-(2,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide's inhibition of insulin release may have implications for the treatment of diabetes. However, 2-(2,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide's potential side effects, such as dry mouth and constipation, must also be considered.

Vorteile Und Einschränkungen Für Laborexperimente

2-(2,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide's selective antagonism of the M3 receptor makes it a useful tool for studying the physiological processes mediated by this receptor subtype. However, 2-(2,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide's potential side effects, such as dry mouth and constipation, must be taken into account when designing experiments. In addition, the specialized equipment and expertise required for synthesizing 2-(2,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide may limit its availability for certain research applications.

Zukünftige Richtungen

Possible future directions for research on 2-(2,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide include further elucidation of its mechanism of action, exploration of its potential therapeutic applications in other diseases, and development of more selective M3 receptor antagonists. Additionally, studies investigating the potential side effects of 2-(2,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide and its safety profile in humans are needed before it can be considered for clinical use. Finally, the development of novel synthesis methods for 2-(2,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide may increase its availability for research purposes.

Synthesemethoden

The synthesis of 2-(2,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing 2-(2,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide is through the reaction of 2,5-dimethylphenol with 4-(1-pyrrolidinylcarbonyl)phenylacetic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, under an inert atmosphere, such as nitrogen gas. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.

Wissenschaftliche Forschungsanwendungen

2-(2,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been extensively studied for its potential pharmacological applications, particularly in the treatment of various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and diabetes. 2-(2,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide's selective antagonism of the M3 receptor has been shown to inhibit smooth muscle contraction and glandular secretion, making it a potential therapeutic agent for these conditions. In addition, 2-(2,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to inhibit insulin release, which may have implications for the treatment of diabetes.

Eigenschaften

Produktname

2-(2,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide

Molekularformel

C21H24N2O3

Molekulargewicht

352.4 g/mol

IUPAC-Name

2-(2,5-dimethylphenoxy)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide

InChI

InChI=1S/C21H24N2O3/c1-15-5-6-16(2)19(13-15)26-14-20(24)22-18-9-7-17(8-10-18)21(25)23-11-3-4-12-23/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,22,24)

InChI-Schlüssel

BLNSDQHBBSATRV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3

Kanonische SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.